4-Amino-1-ethylpyridin-2(1H)-one hydrochloride
Overview
Description
4-Amino-1-ethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
4-Amino-1-ethylpyridin-2(1H)-one hydrochloride derivatives have been explored as potential HIV-1 specific reverse transcriptase inhibitors. A study synthesized a series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives, revealing several potent and highly selective antagonists with promising in vitro inhibitory properties against HIV-1 (Saari et al., 1992).
Pharmaceutical Compound Polymorphism Study
The compound has been studied for its polymorphic forms, which pose challenges for analytical and physical characterization in pharmaceutical applications. Detailed solid-state nuclear magnetic resonance studies were conducted to understand the subtle structural differences between these polymorphic forms (Vogt et al., 2013).
Spectroscopic and Crystallographic Characterization
In forensic toxicology, this compound derivatives have been characterized using various spectroscopic and crystallographic techniques. This has been crucial for their identification in material seized by drug enforcement agencies (Kuś et al., 2016).
Anti-mycobacterial Properties
Research has shown that certain 4-hydroxy-3-phenylpyridin-2(1H)-ones exhibit significant inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in anti-mycobacterial treatments (Dannhardt et al., 1991).
Drug Solubility Enhancement
A study demonstrated the use of ultrasound-assisted methods to enhance the solubility of drug-like compounds, specifically using 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one derivatives. This approach has potential applications in medicinal chemistry programs (Machado et al., 2013).
Inhibitors in Neurological Research
4-hydroxypyridazin-3(2H)-one derivatives, closely related to this compound, have been identified as novel D-amino acid oxidase inhibitors with high potency and cell permeability. This has implications for neurological research and potential therapeutic applications (Hondo et al., 2013).
Photodimerization in Aqueous Solution
The compound's interactions with cucurbit[7]uril, leading to stereoselective photodimerization reactions, have been studied. This research offers insights into the compound's photochemical behavior in aqueous solutions (Wang et al., 2006).
Properties
IUPAC Name |
4-amino-1-ethylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-9-4-3-6(8)5-7(9)10;/h3-5H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKVXBDAFNNOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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